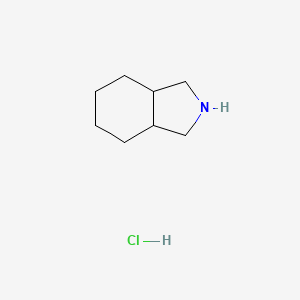

Octahydro-1H-isoindole hydrochloride

Descripción general

Descripción

“Octahydro-1H-isoindole hydrochloride” is a chemical compound with the molecular formula C8H16ClN and a molecular weight of 161.67 . It is an important intermediate in the synthesis of mitiglinide, a new oral hypoglycemic drug for the treatment of type II diabetes .

Synthesis Analysis

The synthesis of “Octahydro-1H-isoindole hydrochloride” involves several steps . The process begins with phthalimide as the raw material, which reacts with KOH. Benzyl bromide is then added to the solution to obtain N-benzylphthalimide. The addition of lithium tetrahydroaluminum reduces N-benzylphthalimide to yield N-benzyldihydroisoindole. Finally, “Octahydro-1H-isoindole hydrochloride” is obtained by Pd/C catalysis and reduction .

Molecular Structure Analysis

The InChI code for “Octahydro-1H-isoindole hydrochloride” is 1S/C8H15N.ClH/c1-2-4-8-6-9-5-7 (8)3-1;/h7-9H,1-6H2;1H/t7-,8+; . This code provides a unique representation of the molecule’s structure.

Physical And Chemical Properties Analysis

“Octahydro-1H-isoindole hydrochloride” is a solid at room temperature . It has a melting point of 121-123 °C . It should be stored in a sealed container in a dry environment .

Aplicaciones Científicas De Investigación

Crystal Structure and Chemical Properties

- The octahydro-1H-isoindole ring system exhibits unique structural features, such as a non-planar configuration and specific torsion angles, contributing to its diverse chemical properties (Shang et al., 2012).

Synthesis and Quantification

- Octahydro-1H-indole-2-carboxylic acid, a key starting material for various syntheses, can be quantified using a high-performance liquid chromatography (HPLC) method. This method is vital for ensuring the purity and concentration of the compound in pharmaceutical preparations (Vali et al., 2012).

Reactions and Transformations

- Tetracyclic isoindolium salts, including those containing the octahydro-1H-isoindole skeleton, have been studied for their reactivity and potential interactions with nucleic acids. Such studies contribute to understanding the compound's behavior in biological systems (Maas et al., 2004).

Potential Applications in Energy Storage

- The hydrogenation and dehydrogenation of 1-methylindole, closely related to octahydro-1H-isoindole, have been explored for potential applications in hydrogen storage, highlighting the compound's utility in renewable energy technologies (Yang et al., 2018).

Pharmaceutical and Biological Applications

- Isoindoles and derivatives, including those structurally similar to octahydro-1H-isoindole, have shown potential in antimicrobial applications. Specific compounds exhibited moderate antitubercular activity and inhibited fungal growth (Saxena et al., 2008).

Advances in Isoindole Chemistry

- Recent developments in isoindole chemistry have emphasized the synthesis of 2H- and 1H-isoindoles and their fused derivatives. These advancements are significant for their potential applications in medicine and solar energy (Weintraub & Wang, 2022).

Safety and Hazards

The compound is classified under the GHS07 hazard class . The associated hazard statements are H302, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Mecanismo De Acción

Mode of Action

As a serotonin 5-HT2 and dopamine D2 receptor antagonist, Octahydro-1H-isoindole hydrochloride binds to these receptors and inhibits their activity . This inhibition prevents the neurotransmitters serotonin and dopamine from binding to these receptors, thereby modulating the neural signals that influence mood and motor function .

Biochemical Pathways

These effects can include changes in mood, cognition, and motor control .

Result of Action

The antagonistic action of Octahydro-1H-isoindole hydrochloride on serotonin 5-HT2 and dopamine D2 receptors can result in a variety of molecular and cellular effects. These effects can include changes in neural signaling, which can influence mood, cognition, and motor control .

Propiedades

IUPAC Name |

2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N.ClH/c1-2-4-8-6-9-5-7(8)3-1;/h7-9H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLQIZUYXKFTUEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CNCC2C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20694041 | |

| Record name | Octahydro-1H-isoindole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6949-87-7, 10479-62-6 | |

| Record name | 6949-87-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25607 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octahydro-1H-isoindole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

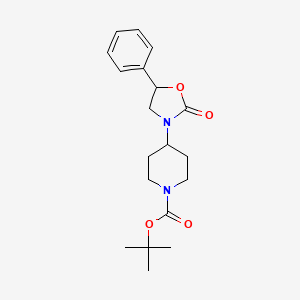

![tert-Butyl 4-[(4S)-4-Benzyl-2-oxo-1,3-oxazolidin-3-yl]piperidine-1-carboxylate](/img/structure/B1394426.png)

![2,6-Diazaspiro[3.3]heptane dihydrochloride](/img/structure/B1394427.png)

![3-Bromo-5,6,7,8,9,10-hexahydroimidazo[1,2-a]azocine](/img/structure/B1394443.png)

![Methyl 3-[(3-Nitrothien-2-yl)thio]propanoate](/img/structure/B1394445.png)